Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community. It is a pyrimidine derivative, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O2. The InChI code is 1S/C10H14N2O2/c1-4-14-10(13)8-5-6-11-9(12-8)7(2)3/h5-7H,4H2,1-3H3 .Scientific Research Applications
Synthesis and Characterization
Microwave-mediated Synthesis : Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates react under microwave irradiation and solvent-free conditions with 3-formylchromone or diethyl (ethoxymethylene)malonate, yielding novel pyrimido[1,2-a]pyrimidines. This method highlights the potential for rapid, efficient synthesis of complex pyrimidine derivatives in drug discovery and material science (Eynde et al., 2001).
Catalyzed Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : A simple, solvent-free condensation method utilizing pentafluorophenylammonium triflate (PFPAT) as a catalyst was developed for the synthesis of chromeno[2,3-d]pyrimidinone derivatives, demonstrating the role of catalysts in facilitating novel organic reactions (Ghashang et al., 2013).
Phosphine-catalyzed Annulation : Demonstrates a [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, showcasing the utility of organic catalysts in constructing complex pyridine derivatives with potential applications in pharmaceuticals (Zhu et al., 2003).
Biological Evaluation
Antimicrobial Activity : Chromeno[2,3-d]pyrimidinone derivatives synthesized via a catalyzed process were evaluated for in vitro antimicrobial activity, highlighting the potential of pyrimidine derivatives as antibacterial and antifungal agents (Ghashang et al., 2013).
Antioxidant Agents : Synthesis of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives and their evaluation as antioxidant agents shows the promise of these compounds in mitigating oxidative stress-related diseases (Asha et al., 2009).
Mechanistic Insights and Novelty
- Ring-chain Isomerism : Research on ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates reveals ring-chain isomerism, providing valuable insights into the dynamic behavior of pyrimidine derivatives in solution (Pryadeina et al., 2008).
Mechanism of Action
Pyrimidine Derivatives
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been used in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Targets of Action
For example, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological target they interact with. Some pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some pyrimidine derivatives have been found to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
The study of pyrimidine derivatives, including Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate, is a promising area of research. These compounds have potential applications in various fields, including medicinal chemistry and pharmaceutical research . Future research could focus on further understanding the synthesis, chemical properties, and biological activity of these compounds.
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6-propan-2-ylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-17-13(16)11-7-10(8(2)3)14-12(15-11)9-5-6-9/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWBBYPFRJTKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(C)C)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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